molecular formula C20H21N3O4S2 B2504851 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850781-96-3

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2504851
CAS No.: 850781-96-3
M. Wt: 431.53
InChI Key: IWRCIUSMYNBAES-QZQOTICOSA-N
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The compound has been a subject of interest in the synthesis of various chemicals. Bobeldijk et al. (1990) described a high-yield synthesis method for similar compounds, demonstrating the compound's relevance in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990). Similarly, Hour et al. (2007) explored its synthesis for potential anticancer candidates, underscoring its role in cancer research (Hour et al., 2007).

Pharmaceutical Research

In pharmaceutical research, Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar benzamides, showing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Högberg et al. (1990) studied the antidopaminergic properties of similar benzamides, contributing to the understanding of their potential as antipsychotic agents (Högberg et al., 1990).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, highlighting the compound's application in photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Analysis

Calvez et al. (1998) demonstrated the use of the compound in the enantioselective synthesis of piperidines, a process important in chemical analysis and synthesis (Calvez et al., 1998).

Cancer Imaging

Wang et al. (2013) synthesized a derivative for use in PET imaging for cancer, illustrating its importance in medical imaging technologies (Wang et al., 2013).

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-22-17-10-7-15(27-2)13-18(17)28-20(22)21-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRCIUSMYNBAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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